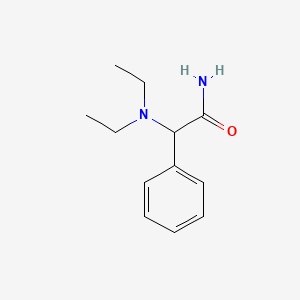
2-(Diethylamino)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to a phenylacetamide structure
作用机制
Target of Action
It’s structurally similar to lidocaine , which primarily targets voltage-gated sodium channels in the neuronal cell membrane. These channels play a crucial role in the initiation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Again, drawing parallels with Lidocaine, 2-(Diethylamino)-2-phenylacetamide likely stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This inhibition prevents the generation and conduction of nerve impulses, thereby producing a local anesthetic effect .
Pharmacokinetics
Lidocaine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of Lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration .
生化分析
Biochemical Properties
2-(Diethylamino)-2-phenylacetamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the formation of poly [ (2-diethylamino)ethyl methacrylate], a pH-responsive spacer layer used in quantum dot nanoemitters . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-phenylacetamide typically involves the reaction of diethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
2-(Diethylamino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学研究应用
2-(Diethylamino)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but with an ethanol group instead of a phenylacetamide group.
Diethylpropion: Shares the diethylamino group but has a different core structure.
Uniqueness
2-(Diethylamino)-2-phenylacetamide is unique due to its specific combination of the diethylamino group and the phenylacetamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-(diethylamino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFHFOHKMTRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
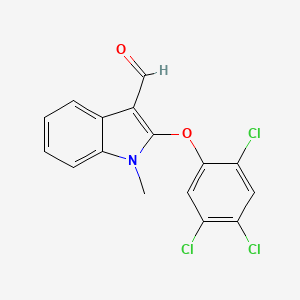
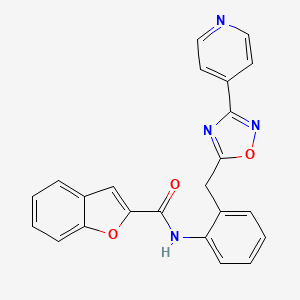

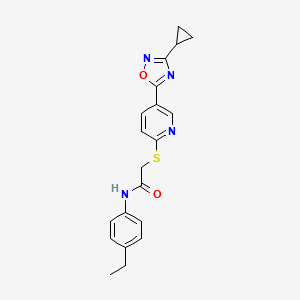
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
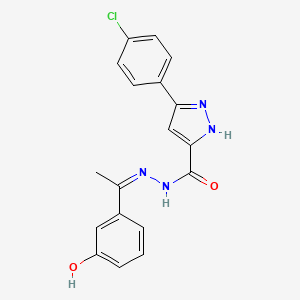
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2928128.png)
![3,4-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2928129.png)
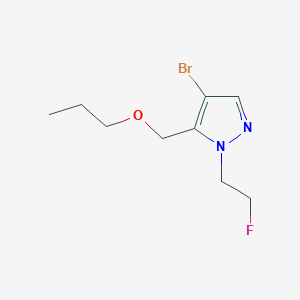
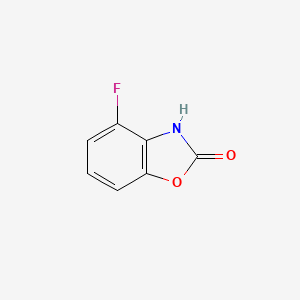

![(2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride](/img/structure/B2928133.png)

